![molecular formula C6H12BrNO2S B2933568 3-(Bromomethyl)-1-methanesulfonylpyrrolidine CAS No. 1511301-60-2](/img/structure/B2933568.png)
3-(Bromomethyl)-1-methanesulfonylpyrrolidine
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and the mechanism of the reaction .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and possibly its electronic structure .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, with a focus on the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .Scientific Research Applications
Activation of Methane to Methanesulfonic Acid
A notable application involves the conversion of methane to methanesulfonic acid (MSA), a process reported by Díaz-Urrutia and Ott (2019). They describe a pilot-plant scale reaction that directly combines methane and sulfur trioxide in sulfuric acid to form MSA with over 99% selectivity and yield. This reaction proceeds via a cationic chain mechanism initiated by a sulfonyl peroxide derivative and is scalable for industrial production. MSA is a valuable chemical in various industrial applications, highlighting the potential of using methane as a feedstock for valuable chemicals (Díaz-Urrutia & Ott, 2019).
Synthesis of 2-Amino-3-cyanopyridines
Tamaddon and Azadi (2018) developed a method using nicotinium methane sulfonate (NMS) for the one-pot synthesis of 2-amino-3-cyanopyridines from malononitrile, aromatic aldehydes, methyl ketones, and ammonium acetate under solvent-free conditions. NMS, derived from nicotine and methane sulfonic acid, demonstrates the use of methanesulfonic acid derivatives as catalysts in organic synthesis, offering an efficient, economic, and environmentally friendly approach (Tamaddon & Azadi, 2018).
Direct Dehydrogenative Alkylation
Liu et al. (2013) reported the use of methanesulfonic acid in conjunction with manganese dioxide to promote the direct coupling of benzylic ethers and carbamates with simple ketones via oxidative C-H bond activation. This methodology exemplifies the role of methanesulfonic acid in facilitating alkylation reactions, contributing to the development of novel synthetic routes in organic chemistry (Liu et al., 2013).
High Yield Synthesis of Furylmethane Derivatives
Shinde and Rode (2017) explored a two-phase system using –SO3H functionalized ionic liquids for synthesizing tri(furyl)methane derivatives. This approach highlights the role of sulfonic acid functional groups in promoting high-yield chemical reactions, which is relevant to the broader utility of methanesulfonyl compounds in facilitating organic reactions (Shinde & Rode, 2017).
Safety And Hazards
properties
IUPAC Name |
3-(bromomethyl)-1-methylsulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO2S/c1-11(9,10)8-3-2-6(4-7)5-8/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAXGOTXAJOQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-1-methanesulfonylpyrrolidine |
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